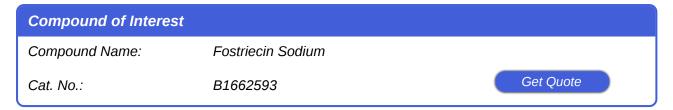


Fostriecin Sodium: A Technical Guide to its Discovery, Origin, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a polyketide-derived phosphate ester, is a naturally occurring compound first isolated in 1983 from the soil bacterium Streptomyces pulveraceus.[1][2] Initially investigated for its antitumor properties, its mechanism of action was originally attributed to the weak inhibition of topoisomerase II.[3][4] However, subsequent research revealed a far more potent and selective inhibitory activity against protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), establishing it as one of the most selective small molecule inhibitors of these enzymes.[4][5] This discovery has positioned Fostriecin as a valuable tool for studying cellular signaling and a potential candidate for therapeutic development, despite clinical trials being halted due to stability and purity issues with the naturally derived product.[4][6]

Discovery and Origin

Fostriecin (also known as CI-920, NSC 339638, or PD 110,161) was first identified as an antitumor antibiotic produced by the fermentation of Streptomyces pulveraceus.[3][6][7] It belongs to a class of natural products characterized by a phosphate ester, an α,β -unsaturated lactone, and a conjugated polyene chain.[7] Its unique structure and potent biological activity have spurred significant interest in its total synthesis to ensure a stable and pure supply for further investigation.[1][5]



Mechanism of Action

While initially thought to act through the inhibition of topoisomerase II, the primary antitumor effects of Fostriecin are now understood to be a result of its potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[3][6] These phosphatases play crucial roles in regulating the cell cycle.[3] By inhibiting PP2A and PP4, Fostriecin disrupts the mitotic entry checkpoint, causing cells to enter mitosis prematurely, which ultimately leads to apoptosis.[3][8] The interaction is highly specific, with studies indicating that Fostriecin covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit.[9]

Quantitative Data: Inhibitory Activity of Fostriecin Sodium

Target Enzyme	IC50 Value
Protein Phosphatase 2A (PP2A)	1.5 - 3.2 nM[5][10][11]
Protein Phosphatase 4 (PP4)	3 nM[5][11]
Topoisomerase II	40 μM[3]
Protein Phosphatase 1 (PP1)	45 μM - 131 μM[5][10]
Protein Phosphatase 2B (PP2B)	No apparent inhibition
Protein Phosphatase 5 (PP5)	~60 μM[6]

Experimental Protocols Isolation and Purification of Fostriecin from Streptomyces pulveraceus Fermentation Broth

The following protocol is a summary of the methodology described for the initial isolation and purification of Fostriecin.[5]

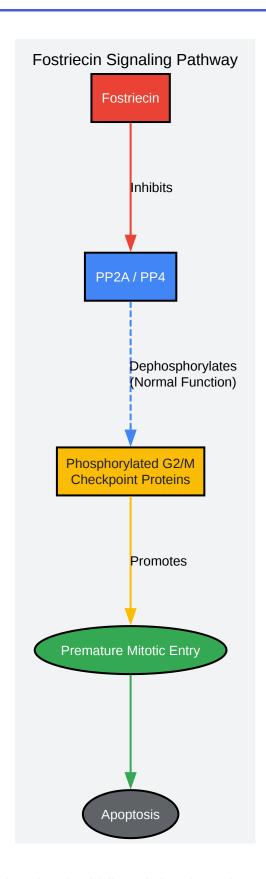
- Fermentation and Filtration:
 - Culture Streptomyces pulveraceus in a suitable fermentation broth.
 - Adjust the pH of the fermentation broth to 6.5.



- Filter the broth to separate the mycelial cake from the filtrate.
- Initial Purification by Ion-Exchange Chromatography:
 - Pass the filtrate through an ion-exchange column to capture the anionic Fostriecin.
 - Elute the compound from the column.
- Resin Column Chromatography:
 - Dissolve the residue from the eluate in acetone.
 - Apply the acetone solution to a Diaion HP-20 resin column.
 - Elute with water to yield two fractions containing Fostriecin.
- Reverse-Phase Chromatography:
 - Combine the Fostriecin-containing fractions.
 - Chromatograph the combined fractions on a C18-reverse phase column.
 - Use an eluent of 5–7% CH3CN–0.05 M phosphate buffer (pH 6.8).
- · Desalting and Lyophilization:
 - Filter the eluate from the reverse-phase column to remove any particulate matter.
 - Desalt the filtered solution.
 - Lyophilize the desalted solution at pH 6.5 to obtain Fostriecin as a nearly white solid.

Visualizations Signaling Pathway of Fostriecin-Induced Mitotic Entry



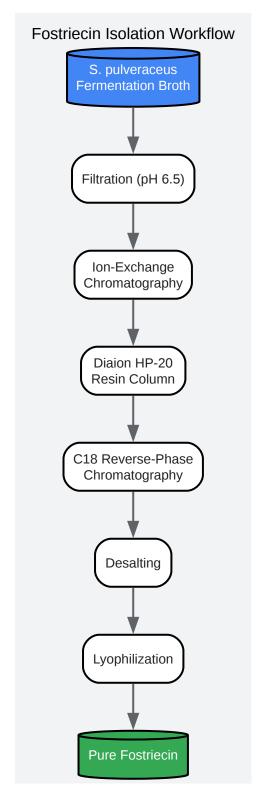


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Caption: Fostriecin inhibits PP2A/PP4, leading to premature mitosis and apoptosis.



Experimental Workflow for Fostriecin Isolation



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Caption: Workflow for the isolation and purification of Fostriecin.



Key Structural Features of Fostriecin

Caption: Key pharmacophores of Fostriecin responsible for its biological activity.

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- To cite this document: BenchChem. [Fostriecin Sodium: A Technical Guide to its Discovery, Origin, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662593#fostriecin-sodium-discovery-and-origin]



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